2-(Cyclopropylamino)propanenitrile
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Overview
Description
2-(Cyclopropylamino)propanenitrile is an organic compound with the molecular formula C6H10N2 It is characterized by the presence of a cyclopropylamino group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles, including 2-(Cyclopropylamino)propanenitrile, is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Reduction of nitriles using reagents like lithium aluminum hydride (LiAlH4) can produce primary amines.
Substitution: Nitriles can participate in substitution reactions, such as the reaction with Grignard reagents to form ketones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are typical reducing agents.
Substitution: Grignard reagents (RMgX) in anhydrous conditions are used for nucleophilic addition to nitriles.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones.
Scientific Research Applications
2-(Cyclopropylamino)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclopropylamino group can influence the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are essential for understanding its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Propenenitrile:
2-(Cyclopropylamino)acetonitrile: Similar structure but with a different carbon chain length.
Uniqueness
2-(Cyclopropylamino)propanenitrile is unique due to the presence of both the cyclopropylamino group and the nitrile group, which confer distinct chemical properties and reactivity compared to other nitriles .
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2-(cyclopropylamino)propanenitrile |
InChI |
InChI=1S/C6H10N2/c1-5(4-7)8-6-2-3-6/h5-6,8H,2-3H2,1H3 |
InChI Key |
UMMIQMAIGBATCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NC1CC1 |
Origin of Product |
United States |
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